2-(2,3-Dimethylphenyl)butanoic acid
Description
2-(2,3-Dimethylphenyl)butanoic acid is a carboxylic acid derivative characterized by a butanoic acid backbone substituted at the second carbon with a 2,3-dimethylphenyl group.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-4-10(12(13)14)11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3,(H,13,14) |
InChI Key |
GEXKLGWBKMLCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC(=C1C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)butanoic acid typically involves the reaction of 2,3-dimethylbenzene with butanoic acid derivatives under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
[ \text{2,3-Dimethylbenzene} + \text{Butanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-(2,3-Dimethylphenyl)butanoic acid} ]
Industrial Production Methods
In an industrial setting, the production of 2-(2,3-Dimethylphenyl)butanoic acid may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance yield and reduce reaction time. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(2,3-Dimethylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural features and functional groups of 2-(2,3-Dimethylphenyl)butanoic acid and related compounds:
Detailed Comparative Analysis
Mefenamic Acid
- Structural Differences: Mefenamic acid (C15H15NO2) features an anthranilic acid backbone (2-aminobenzoic acid) with a 2,3-dimethylphenylamino substituent, whereas 2-(2,3-Dimethylphenyl)butanoic acid has a butanoic acid chain with a 2,3-dimethylphenyl group.
- In contrast, the absence of an amino group in the target compound may alter its pharmacokinetic profile, such as solubility and target affinity .
Benzilic Acid
- Structural Differences : Benzilic acid (C14H12O3) contains a diphenylhydroxyacetic acid structure, with hydroxyl and diphenyl groups at the alpha carbon.
- Functional Impact: The hydroxyl group increases acidity (pKa ~3.0) compared to 2-(2,3-Dimethylphenyl)butanoic acid, while the diphenyl moiety enhances lipophilicity. Benzilic acid is historically used in synthesizing anticholinergic agents, highlighting how substituent bulkiness and polarity dictate applications .
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid
- Structural Differences : This compound incorporates a sulfonamido group and a dichlorobenzenesulfonate moiety, differing significantly in electronic and steric properties from the target compound.
- Functional Impact: Sulfonamido groups are known for their role in enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent biological targets compared to carboxylic acid derivatives .
2,4-Dihydroxy-3,3-dimethyl-butanoic Acid
- Structural Differences : The presence of two hydroxyl groups and a geminal dimethyl group increases polarity and hydrogen-bonding capacity.
- Functional Impact : Enhanced solubility in aqueous environments makes this compound suitable for pharmaceutical formulations, whereas the dimethylphenyl group in the target compound likely prioritizes lipid membrane permeability .
Biological Activity
2-(2,3-Dimethylphenyl)butanoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a butanoic acid backbone with a dimethyl-substituted phenyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : CHO
- Molecular Weight : Approximately 192.26 g/mol
- Structure : The compound consists of a butanoic acid moiety attached to a 2,3-dimethylphenyl group, providing unique steric and electronic properties that can affect its biological interactions.
Biological Activity Overview
Research indicates that 2-(2,3-dimethylphenyl)butanoic acid may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties, potentially through modulation of inflammatory pathways.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some studies indicating potential for selective toxicity against tumor cells.
The mechanisms by which 2-(2,3-dimethylphenyl)butanoic acid exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- The carboxylic acid functional group can engage in hydrogen bonding with biological macromolecules, influencing their structure and function.
- The dimethyl substitution on the phenyl ring may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
A study examining the antimicrobial properties of various compounds found that derivatives similar to 2-(2,3-dimethylphenyl)butanoic acid exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.62 to 62.5 µg/mL for effective compounds, indicating promising antibacterial potential.
Cytotoxicity Studies
In cytotoxicity assays conducted on A549 (lung cancer) and HepG2 (liver cancer) cell lines, several derivatives showed increased cell viability at lower concentrations (Table 1). Notably, some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 1 | A549 | 50 | 120 |
| 2 | HepG2 | 100 | 110 |
| 3 | A549 | 200 | 95 |
Table 1: Cytotoxicity effects of various compounds on cancer cell lines.
Case Studies
A recent case study explored the application of related compounds in treating inflammatory diseases. The study highlighted the ability of certain derivatives to suppress pro-inflammatory cytokines in cellular models, suggesting that structural modifications could enhance therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
